molecular formula C14H14Cl2N2OS B5862514 4,6-dichloro-5-(4-methoxy-3-methylbenzyl)-2-(methylthio)pyrimidine

4,6-dichloro-5-(4-methoxy-3-methylbenzyl)-2-(methylthio)pyrimidine

Cat. No. B5862514
M. Wt: 329.2 g/mol
InChI Key: OHXGJKBHBRGJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dichloro-5-(4-methoxy-3-methylbenzyl)-2-(methylthio)pyrimidine, also known as DMMP, is a pyrimidine derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

4,6-dichloro-5-(4-methoxy-3-methylbenzyl)-2-(methylthio)pyrimidine inhibits PTPs by binding to the active site of these enzymes and preventing them from dephosphorylating target proteins. This leads to the modulation of various signaling pathways and biological processes, including the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of PTPs, the modulation of cellular signaling pathways, and the regulation of cell growth and differentiation. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

4,6-dichloro-5-(4-methoxy-3-methylbenzyl)-2-(methylthio)pyrimidine has several advantages for lab experiments, including its high selectivity for PTPs and its ability to modulate various signaling pathways. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of 4,6-dichloro-5-(4-methoxy-3-methylbenzyl)-2-(methylthio)pyrimidine, including its potential use in the treatment of cancer and other diseases, its role in regulating cellular signaling pathways, and its potential as a tool for studying the function of PTPs. Further studies are needed to determine the optimal dosage and administration of this compound and to investigate its potential side effects and toxicity.
In conclusion, this compound is a pyrimidine derivative that has shown promising results in various scientific research applications, including its potential use as an inhibitor of PTPs and in the treatment of cancer and other diseases. Further studies are needed to determine the optimal use of this compound and to investigate its potential side effects and toxicity.

Synthesis Methods

4,6-dichloro-5-(4-methoxy-3-methylbenzyl)-2-(methylthio)pyrimidine can be synthesized using different methods, including the reaction of 4,6-dichloro-5-(4-methoxy-3-methylbenzyl)pyrimidine with sodium methanethiolate. This reaction leads to the formation of this compound, which can be purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

4,6-dichloro-5-(4-methoxy-3-methylbenzyl)-2-(methylthio)pyrimidine has shown potential in various scientific research applications, including its use as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cellular signaling pathways, and the inhibition of these enzymes can lead to the modulation of various biological processes. This compound has also been studied for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

4,6-dichloro-5-[(4-methoxy-3-methylphenyl)methyl]-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2OS/c1-8-6-9(4-5-11(8)19-2)7-10-12(15)17-14(20-3)18-13(10)16/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXGJKBHBRGJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2=C(N=C(N=C2Cl)SC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.